6-methoxy-2-Quinolinemethanol
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Overview
Description
6-Methoxy-2-Quinolinemethanol is a chemical compound belonging to the quinoline family It is characterized by a quinoline ring substituted with a methoxy group at the 6th position and a hydroxymethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-Quinolinemethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-Quinolinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Methoxy-2-quinolinecarboxylic acid.
Reduction: 6-Methoxy-2-tetrahydroquinolinemethanol.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
6-Methoxy-2-Quinolinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent sensors and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methoxy-2-Quinolinemethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects
Comparison with Similar Compounds
Quinine: A well-known antimalarial compound with a similar quinoline structure.
6-Methoxyquinoline: Another quinoline derivative with similar chemical properties.
Uniqueness: 6-Methoxy-2-Quinolinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and hydroxymethyl groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
CAS No. |
133772-26-6 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(6-methoxyquinolin-2-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-10-4-5-11-8(6-10)2-3-9(7-13)12-11/h2-6,13H,7H2,1H3 |
InChI Key |
RBWCZEZVRCZXCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)CO |
Origin of Product |
United States |
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